molecular formula C20H19INO3P B4838996 bis(4-methylphenyl) (2-iodophenyl)amidophosphate

bis(4-methylphenyl) (2-iodophenyl)amidophosphate

Cat. No.: B4838996
M. Wt: 479.2 g/mol
InChI Key: ANZJTHQFGOZBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-methylphenyl) (2-iodophenyl)amidophosphate is a chemical compound that has been widely studied for its potential applications in scientific research. It is a phosphoramidate compound with a molecular formula of C20H20INO2P and a molecular weight of 489.27 g/mol. This compound is of interest to researchers due to its unique properties and potential applications in various fields of science.

Mechanism of Action

The exact mechanism of action of bis(4-methylphenyl) (bis(4-methylphenyl) (2-iodophenyl)amidophosphate)amidophosphate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are essential for the growth and proliferation of cancer cells. It is also thought to disrupt the replication of viruses by interfering with their genetic material.
Biochemical and Physiological Effects:
Bis(4-methylphenyl) (this compound)amidophosphate has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells and to inhibit their migration and invasion. Additionally, it has also been shown to have immunomodulatory effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using bis(4-methylphenyl) (bis(4-methylphenyl) (2-iodophenyl)amidophosphate)amidophosphate in lab experiments is its potent antitumor activity. It has been shown to be effective against several types of cancer cells, making it a promising candidate for further study. However, one of the main limitations of using this compound is its complex synthesis process, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for the study of bis(4-methylphenyl) (bis(4-methylphenyl) (2-iodophenyl)amidophosphate)amidophosphate. One of the most promising areas of research is in the development of new antitumor agents based on this compound. Additionally, further study is needed to fully understand the mechanism of action of this compound and to identify its potential applications in other areas of science.
In conclusion, bis(4-methylphenyl) (this compound)amidophosphate is a promising compound with several potential applications in scientific research. Its unique properties and potent antitumor activity make it a candidate for further study in the field of medicinal chemistry. However, more research is needed to fully understand its mechanism of action and to identify its potential applications in other areas of science.

Scientific Research Applications

Bis(4-methylphenyl) (bis(4-methylphenyl) (2-iodophenyl)amidophosphate)amidophosphate has several potential applications in scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to possess potent antitumor activity against several types of cancer cells. Additionally, it has also been studied for its potential use as an antiviral agent.

Properties

IUPAC Name

N-bis(4-methylphenoxy)phosphoryl-2-iodoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19INO3P/c1-15-7-11-17(12-8-15)24-26(23,22-20-6-4-3-5-19(20)21)25-18-13-9-16(2)10-14-18/h3-14H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZJTHQFGOZBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(NC2=CC=CC=C2I)OC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19INO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
bis(4-methylphenyl) (2-iodophenyl)amidophosphate
Reactant of Route 2
bis(4-methylphenyl) (2-iodophenyl)amidophosphate
Reactant of Route 3
bis(4-methylphenyl) (2-iodophenyl)amidophosphate
Reactant of Route 4
bis(4-methylphenyl) (2-iodophenyl)amidophosphate
Reactant of Route 5
bis(4-methylphenyl) (2-iodophenyl)amidophosphate
Reactant of Route 6
bis(4-methylphenyl) (2-iodophenyl)amidophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.